molecular formula C17H23N3O8 B8114766 DNP-PEG4-propargyl

DNP-PEG4-propargyl

Cat. No.: B8114766
M. Wt: 397.4 g/mol
InChI Key: TVRWKNZCQCLIJA-UHFFFAOYSA-N
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Description

DNP-PEG4-propargyl: is a chemical compound that belongs to the family of PEGylated compounds. It consists of three functional groups: dinitrophenyl (DNP), polyethylene glycol (PEG), and propargyl. This compound has gained significant attention in drug research and development due to its ability to modify and improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of DNP-PEG4-propargyl typically involves the conjugation of dinitrophenyl (DNP) to polyethylene glycol (PEG) with a propargyl group. The reaction conditions usually require the use of coupling reagents such as carbodiimides (e.g., EDC, DCC) to facilitate the formation of amide bonds between the DNP and PEG molecules.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical synthesis using reactors and purification systems to ensure high purity and yield. The process may also include quality control measures to verify the structural integrity and functionality of the compound.

Chemical Reactions Analysis

Types of Reactions: DNP-PEG4-propargyl can undergo various chemical reactions, including:

  • Oxidation: The DNP group can be oxidized to form dinitrophenyl oxide.

  • Reduction: The DNP group can be reduced to form dinitroaniline.

  • Substitution: The propargyl group can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium hypochlorite (NaOCl).

  • Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.

Major Products Formed:

  • Oxidation: Dinitrophenyl oxide

  • Reduction: Dinitroaniline

  • Substitution: Substituted propargyl derivatives

Scientific Research Applications

DNP-PEG4-propargyl is widely used in scientific research due to its versatility and functional groups. Some of its applications include:

  • Chemistry: Used as a linker or spacer in chemical synthesis to attach drugs or bioactive molecules to targeting molecules.

  • Biology: Employed in biological studies to modify and improve the properties of therapeutic agents.

  • Medicine: Utilized in drug development to enhance the solubility and stability of drugs.

  • Industry: Applied in various industrial processes to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents.

Mechanism of Action

The mechanism by which DNP-PEG4-propargyl exerts its effects involves its functional groups. The DNP group can participate in biological applications such as ion transport across membranes, while the PEG component helps increase solubility and stability. The propargyl group allows for further chemical modifications, such as click chemistry, which can enhance the compound's functionality.

Comparison with Similar Compounds

DNP-PEG4-propargyl is unique due to its combination of DNP, PEG, and propargyl groups. Similar compounds include:

  • DNP-PEG-acid: Contains a carboxylic acid group instead of the propargyl group.

  • DNP-PEG-azide: Contains an azide group instead of the propargyl group.

  • DNP-PEG-NHS ester: Contains an NHS ester group instead of the propargyl group.

These compounds differ in their functional groups and applications, highlighting the uniqueness of this compound in drug research and development.

Properties

IUPAC Name

2,4-dinitro-N-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethyl]aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O8/c1-2-6-25-8-10-27-12-13-28-11-9-26-7-5-18-16-4-3-15(19(21)22)14-17(16)20(23)24/h1,3-4,14,18H,5-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVRWKNZCQCLIJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOCCOCCOCCOCCNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

3,6,9,12-tetraoxapentadec-14-yn-1-amine 7 (1.0 g, 4.3 mmol, 1 equiv.) was dissolved in EtOH (18 mL), and triethylamine (1.68 mL, 8.6 mmol, 2 equiv.) and 1-chloro-2,4-dinitrobenzene (876 mg, 4.3 mmol, 1 equiv.) were added. The reaction flask was fitted with a reflux condenser and the reaction was heated to reflux for 2 h, cooled, and concentrated to a crude yellow oil. The crude mixture was re-dissolved in H2O (25 mL) and extracted with CH2Cl2 (5×10 mL). Organic layers were dried over Na2SO4 and concentrated to a yellow oil that was purified by flash chromatography (CombiFlash Automated Chromatographer, 25 g column, dryloaded with 25 g pre-packed dry loading column. Run using 10% EtOAc:Hexanes to 50% EtOAc:Hexanes gradient over 30 column volumes, followed by EtOAc flush) to yield 2 as a yellow solid (1.70 g, >98% yield). IR (thin film/NaCl) 3360(m), 3290 (m), 3110 (w), 2873 (m), 2114(w), 1621 (s), 1588 (m), 1336 (s), 1134 (m) cm−1; 1H-NMR (500 MHz, CDCl3) δ 9.13 (d, 1H, J=2.6 Hz), 8.80 (broad peak, 1H), 8.25 (dd, 1H, J=2.6, J=9.5 Hz), 6.94 (d, 1H, J=9.5 Hz), 4.18 (m, 2H), 3.83 (t, 2H, J=5.2 Hz), 3.67 (m, 12H), 3.60 (q, 2H), 2.41 (m, 1H); 13C-NMR (125 MHz, CDCl3) δ 148.6, 136.2, 130.4, 124.4, 114.3, 79.8, 74.7, 70.8, 70.7, 70.5, 69.2, 68.7, 58.5, 43.4; HRMS (EI) calc'd for C17H23N3O8 (MH+) m/z 398.1558. Found 398.1557.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
18 mL
Type
solvent
Reaction Step One
Quantity
1.68 mL
Type
reactant
Reaction Step Two
Quantity
876 mg
Type
reactant
Reaction Step Two
Name
Yield
98%

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